molecular formula C10H11NO6 B2799252 5-Ethoxy-4-methoxy-2-nitrobenzoic acid CAS No. 61948-83-2

5-Ethoxy-4-methoxy-2-nitrobenzoic acid

Cat. No.: B2799252
CAS No.: 61948-83-2
M. Wt: 241.199
InChI Key: HVTHICJFQQKQDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid typically involves the nitration of an appropriate benzoic acid derivative. One common method is the reaction of 2-hydroxy-4-nitrobenzoic acid with ethyl iodide and methanol under basic conditions . The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitration and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methoxy-2-nitrobenzoic acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium ethoxide or methoxide in an appropriate solvent.

    Esterification: Concentrated sulfuric acid as a catalyst and an excess of the alcohol.

Major Products

    Reduction: 5-Ethoxy-4-methoxy-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Ethyl or methyl esters of this compound.

Scientific Research Applications

5-Ethoxy-4-methoxy-2-nitrobenzoic acid is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethoxy and methoxy groups can influence the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-4-methoxy-2-nitrobenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the nitro group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-ethoxy-4-methoxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-3-17-9-4-6(10(12)13)7(11(14)15)5-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHICJFQQKQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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